

# A Comparative Carcinogenicity Assessment of 1,2-Dibromopropane and Other Halopropanes

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the carcinogenic potential of **1,2-dibromopropane** and other selected halopropanes, supported by experimental data from key toxicological studies. The information is intended to serve as a resource for researchers and professionals involved in drug development and chemical safety assessment.

### **Executive Summary**

Halogenated propanes are a class of chemicals with various industrial applications, but also with significant toxicological concerns, including carcinogenicity. This guide focuses on a comparative assessment of **1,2-dibromopropane**, 1,2,3-trichloropropane, and 1,3-dichloro-2-propanol, with additional information on other relevant halopropanes. The data presented is primarily derived from long-term animal bioassays conducted by the National Toxicology Program (NTP) and evaluations by the International Agency for Research on Cancer (IARC).

The evidence strongly indicates that these halopropanes are carcinogenic in animal models, inducing tumors at multiple sites. The primary mechanism of carcinogenicity is believed to involve metabolic activation to reactive electrophilic intermediates, leading to genotoxicity through the formation of DNA adducts and induction of oxidative stress.

#### **Carcinogenicity Classification**



Regulatory and research agencies have classified the carcinogenic potential of these halopropanes based on available evidence:

Compound	IARC Classification	NTP Classification
1,2-Dibromo-3-chloropropane (DBCP)	Group 2B: Possibly carcinogenic to humans[1]	Reasonably anticipated to be a human carcinogen[2]
1,2,3-Trichloropropane (TCP)	Group 2A: Probably carcinogenic to humans[3]	Reasonably anticipated to be a human carcinogen[4]
1,3-Dichloro-2-propanol (DCP)	Group 2B: Possibly carcinogenic to humans	Not listed
1-Bromo-3-chloropropane	Group 2B: Possibly carcinogenic to humans[5]	Not listed
1,3-Dichloropropene	Group 2B: Possibly carcinogenic to humans[6]	Reasonably anticipated to be a human carcinogen[6]
2,3-Dichloropropene	Not classifiable	Not listed

## **Quantitative Carcinogenicity Data**

The following tables summarize the tumor incidence data from key long-term animal studies.

# **Table 1: Carcinogenicity of 1,2-Dibromo-3-chloropropane (Inhalation)**



Species/Se x	Organ	Tumor Type	Control	Low Dose (0.6 ppm)	High Dose (3.0 ppm)
Rat/Male	Nasal Cavity	Adenoma, Carcinoma, Squamous Cell Carcinoma	0/50	2/50	29/50
Tongue	Squamous Cell Papilloma	0/50	1/50	10/50	
Rat/Female	Nasal Cavity	Adenoma, Carcinoma, Squamous Cell Carcinoma	0/50	1/50	26/50
Pharynx	Squamous Cell Papilloma, Carcinoma	0/50	0/50	5/50	
Tongue	Squamous Cell Papilloma	0/50	1/50	14/50	_
Mouse/Male	Nasal Cavity	Adenocarcino ma, Carcinoma	0/50	2/50	14/50
Lung	Alveolar/Bron chiolar Adenoma or Carcinoma	5/50	15/50	20/50	
Mouse/Femal e	Nasal Cavity	Adenocarcino ma, Carcinoma	0/50	1/50	18/50



Table 2: Carcinogenicity of 1,2,3-Trichloropropane (Oral Gavage)



Species/S ex	Organ	Tumor Type	Control	Low Dose	Medium Dose	High Dose
Rat/Male	Forestoma ch	Squamous Cell Papilloma/ Carcinoma	0/50	29/50 (3 mg/kg)	46/50 (10 mg/kg)	48/50 (30 mg/kg)
Oral Mucosa	Squamous Cell Papilloma/ Carcinoma	0/50	2/50 (3 mg/kg)	12/50 (10 mg/kg)	29/50 (30 mg/kg)	
Pancreas	Acinar Adenoma	1/50	3/50 (3 mg/kg)	10/50 (10 mg/kg)	14/50 (30 mg/kg)	_
Kidney	Tubular Adenoma	0/50	1/50 (3 mg/kg)	4/50 (10 mg/kg)	11/50 (30 mg/kg)	
Rat/Femal e	Forestoma ch	Squamous Cell Papilloma/ Carcinoma	0/50	25/50 (3 mg/kg)	44/50 (10 mg/kg)	47/50 (30 mg/kg)
Oral Mucosa	Squamous Cell Papilloma/ Carcinoma	0/50	1/50 (3 mg/kg)	15/50 (10 mg/kg)	33/50 (30 mg/kg)	
Mammary Gland	Adenocarci noma	3/50	5/50 (3 mg/kg)	10/50 (10 mg/kg)	18/50 (30 mg/kg)	_
Mouse/Mal e	Forestoma ch	Squamous Cell Papilloma/ Carcinoma	0/50	44/50 (6 mg/kg)	48/50 (20 mg/kg)	49/50 (60 mg/kg)
Liver	Hepatocell ular Adenoma/ Carcinoma	14/50	24/50 (6 mg/kg)	35/50 (20 mg/kg)	40/50 (60 mg/kg)	



Mouse/Fe male	Forestoma ch	Squamous Cell Papilloma/ Carcinoma	1/50	41/50 (6 mg/kg)	47/50 (20 mg/kg)	48/50 (60 mg/kg)
Uterus	Adenoma, Stromal Polyp, Adenocarci noma	1/50	3/50 (6 mg/kg)	10/50 (20 mg/kg)	22/50 (60 mg/kg)	
Data from NTP Technical Report No. 384[3][4]						_

**Table 3: Carcinogenicity of 1,3-Dichloro-2-propanol** (Drinking Water)



Species/S ex	Organ	Tumor Type	Control	Low Dose (2.1/3.4 mg/kg)	Medium Dose (6.3/9.6 mg/kg)	High Dose (19/30 mg/kg)
Rat/Male	Liver	Hepatocell ular Adenoma/ Carcinoma	1/50	2/50	10/50	28/50
Tongue	Squamous Cell Papilloma/ Carcinoma	0/50	0/50	2/50	24/50	
Kidney	Renal Tubular Adenoma <i>l</i> Carcinoma	0/50	0/50	1/50	8/50	
Thyroid	Follicular Cell Adenoma/ Carcinoma	1/50	1/50	3/50	7/50	
Rat/Femal e	Liver	Hepatocell ular Adenoma/ Carcinoma	0/50	1/50	8/50	38/50
Tongue	Squamous Cell Papilloma/ Carcinoma	0/50	0/50	1/50	21/50	
Thyroid	Follicular Cell Adenoma/ Carcinoma	0/50	0/50	2/50	11/50	_



Doses for			
males/fem			
ales. Data			
from a			
study by			
Hercules,			
Inc. as			
reported by			
OEHHA.			

# Experimental Protocols NTP Inhalation Bioassay of 1,2-Dibromo-3chloropropane (TR-206)

- Test Animals: F344/N rats and B6C3F1 mice, 50 animals/sex/group.
- Administration: Whole-body inhalation exposure.
- Dose Levels: 0, 0.6, or 3.0 ppm.
- Duration: 6 hours/day, 5 days/week for 103 weeks for rats and 76-103 weeks for mice.
- Observations: Animals were observed twice daily for mortality and morbidity. Body weights
  were recorded weekly for the first 13 weeks and monthly thereafter. Complete necropsies
  were performed on all animals. Histopathological examinations were conducted on all major
  tissues and organs and any gross lesions.

## NTP Oral Gavage Bioassay of 1,2,3-Trichloropropane (TR-384)

- Test Animals: F344/N rats and B6C3F1 mice, 60 animals/sex/group.
- · Administration: Gavage in corn oil.
- Dose Levels (Rats): 0, 3, 10, or 30 mg/kg body weight.



- Dose Levels (Mice): 0, 6, 20, or 60 mg/kg body weight.
- Duration: 5 days/week for up to 104 weeks. Due to high tumor incidence, high-dose groups were terminated early.
- Observations: Similar to the inhalation bioassay, with regular monitoring of clinical signs, body weight, and comprehensive histopathological examination of tissues from all animals.

#### **Drinking Water Bioassay of 1,3-Dichloro-2-propanol**

- Test Animals: Wistar rats, 50 animals/sex/group.
- Administration: In drinking water.
- Dose Levels: 0, 27, 80, or 240 mg/L, corresponding to average daily doses of approximately
   0, 2.1, 6.3, and 19 mg/kg for males and 0, 3.4, 9.6, and 30 mg/kg for females.
- Duration: 104 weeks.
- Observations: Standard monitoring of health, body weight, and survival. Comprehensive histopathological examinations were performed at the end of the study.

## Mechanisms of Carcinogenicity and Signaling Pathways

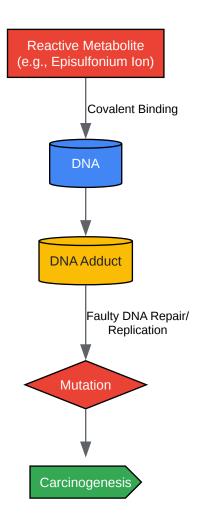
The carcinogenicity of these halopropanes is primarily driven by their metabolic activation into reactive electrophiles that can damage cellular macromolecules, including DNA.

#### **Metabolic Activation**

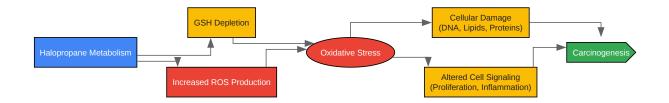
The initial step in the bioactivation of many halopropanes is oxidation by Cytochrome P450 (CYP450) enzymes, primarily CYP2E1. This is followed by conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). While GSH conjugation is typically a detoxification pathway, for certain halocarbons, it can lead to the formation of highly reactive and genotoxic intermediates, such as episulfonium ions.[7][8][9]



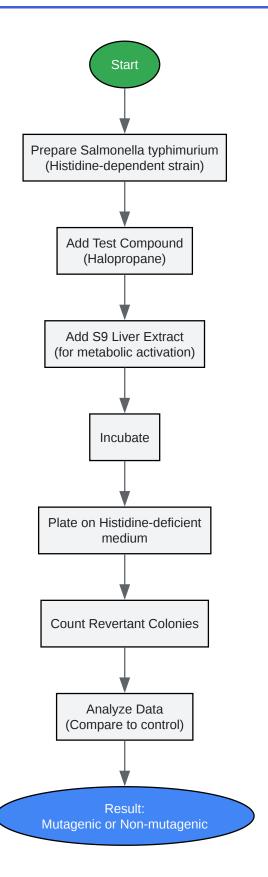












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